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2H-Indazol-2-amine

Tautomerism Computational Chemistry Scaffold Design

2H-Indazol-2-amine (CAS 33334-11-1), also referred to as 2-amino-2H-indazole or N-amino-2H-indazole, is a nitrogen-containing bicyclic heterocycle with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol. It belongs to the 2H-indazole tautomeric class, wherein the amino substituent is covalently anchored at the N2 position of the indazole ring system—a structural feature that distinguishes it from the thermodynamically more stable 1H-indazole tautomers and from N1-substituted aminoindazole isomers.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 33334-11-1
Cat. No. B3351094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indazol-2-amine
CAS33334-11-1
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=CN(N=C2C=C1)N
InChIInChI=1S/C7H7N3/c8-10-5-6-3-1-2-4-7(6)9-10/h1-5H,8H2
InChIKeyCCBYKULDFQDEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Indazol-2-amine (CAS 33334-11-1): Core Physicochemical and Structural Profile for Informed Sourcing


2H-Indazol-2-amine (CAS 33334-11-1), also referred to as 2-amino-2H-indazole or N-amino-2H-indazole, is a nitrogen-containing bicyclic heterocycle with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . It belongs to the 2H-indazole tautomeric class, wherein the amino substituent is covalently anchored at the N2 position of the indazole ring system—a structural feature that distinguishes it from the thermodynamically more stable 1H-indazole tautomers and from N1-substituted aminoindazole isomers [1]. The compound possesses one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds, yielding a computed polar surface area (PSA) of 43.84 Ų and a predicted LogP of 1.33 . These physicochemical parameters place it within drug-like chemical space and make it a versatile scaffold for the construction of focused compound libraries targeting kinases, myeloperoxidase, and other therapeutically relevant protein families [2][3].

Why 2H-Indazol-2-amine Cannot Be Casually Replaced by 1H-Indazol-1-amine or Other In-Class Analogs


Although 2H-Indazol-2-amine (CAS 33334-11-1) and its N1-substituted constitutional isomer 1H-Indazol-1-amine (CAS 33334-08-6) share an identical molecular formula and molecular weight, their physicochemical, electronic, and biological profiles diverge in ways that preclude simple interchangeability in research or development workflows . The N2-amino anchoring locks the indazole scaffold into the less thermodynamically favored 2H-tautomeric form—the 1H-tautomer is more stable by 2.3 kcal/mol experimentally and by 3.6 kcal/mol at the MP2/6-31G** level [1]—fundamentally altering the ring's electronic distribution, protonation site preference, and vector of substituent projection. Critically, the 2H-indazole scaffold is an underrepresented chemotype in kinase inhibitor development relative to 1H-indazole-based drugs such as pazopanib and niraparib [2], meaning that a deliberate choice of the 2H-indazol-2-amine core enables access to intellectual property space and selectivity profiles that are inaccessible to the more heavily mined 1H-indazole series [3].

Quantitative Differentiation Evidence for 2H-Indazol-2-amine Versus Closest Analogs


Tautomeric Scaffold Identity: Energetic Cost of the 2H- Versus 1H-Indazole Core Defines a Chemically Distinct Starting Point

The parent indazole ring system exists in two major tautomeric forms. Experimental thermochemical and photophysical measurements establish that the 1H-indazole tautomer is more stable than the 2H-indazole tautomer by 2.3 kcal/mol in the ground state, a difference that persists unchanged in the excited state [1]. Ab initio MP2/6-31G** calculations yield an even larger energy gap of 3.6 kcal/mol, corresponding to ΔH°298(1H→2H) = 3.9 kcal/mol and ΔG°298(1H→2H) = 4.1 kcal/mol [2]. This 2.3–4.1 kcal/mol energetic penalty means that 2H-indazole derivatives—including 2H-Indazol-2-amine—represent a metastable tautomeric state relative to their 1H counterparts. In the specific case of N-aminoindazoles, covalent attachment of the amino group at N2 (yielding 2H-Indazol-2-amine) versus N1 (yielding 1H-Indazol-1-amine) locks the scaffold into the respective tautomeric form, producing two constitutional isomers with identical molecular formula (C7H7N3, MW 133.15) but fundamentally different electronic ground states and aromaticity profiles [3].

Tautomerism Computational Chemistry Scaffold Design

Basicity and Protonation Site: 2H-Indazole Derivatives Are Stronger Bases Than 1H-Indazole Counterparts

The ring nitrogen in 2H-indazole derivatives exhibits higher proton affinity than the corresponding nitrogen in 1H-indazoles. Comprehensive reviews of indazole physicochemical properties state that 2H-indazole derivatives are stronger bases than 1H-indazoles because the ring nitrogen–proton affinity in 2H-indazoles is higher [1]. For the specific N-aminoindazole series, the Claramunt et al. (1993) study experimentally measured the basic pKa values of 2-aminoindazole (compound 13) and related N-aminoazoles using 13C and 15N NMR spectroscopy under neutral (CDCl3 or [2H6]DMSO) and acidic (CF3CO2H and H2SO4) conditions, establishing that when a pyridine-like nitrogen atom is present on the ring, it constitutes the preferred site of protonation—a finding that directly applies to the N2-pyridine-like nitrogen of 2H-Indazol-2-amine [2]. Complementary computational work by Pozharskii et al. (1989) measured basicity constants and NH acidities for N-amino derivatives of indazole and demonstrated that the heteroring exerts a strong electron-acceptor effect on the amino group, while the amino group modifies the properties of the heteroring to only a small extent .

Basicity Protonation pKa Drug-likeness

Physicochemical Differentiation: Hydrogen Bonding Capacity and Lipophilicity Compared to 1H-Indazol-1-amine and Parent Indazole

2H-Indazol-2-amine and its N1-substituted isomer 1H-Indazol-1-amine, despite sharing the same molecular formula (C7H7N3, MW 133.15), exhibit measurable differences in computed lipophilicity. 2H-Indazol-2-amine has a predicted LogP of 1.33 , whereas 1H-Indazol-1-amine has a predicted LogP of 1.30 . Both isomers share an identical topological polar surface area (PSA) of 43.84 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . When compared to the parent unsubstituted indazole scaffold (PSA = 28.68 Ų, predicted LogP ≈ 1.56–1.82 for the 1H-tautomer) , the installation of the N2-amino group in 2H-Indazol-2-amine increases PSA by approximately 15 Ų while modestly reducing LogP—changes that shift the compound further into optimal oral drug-like space as defined by Lipinski and Veber rules. The zero rotatable bond count of 2H-Indazol-2-amine confers significant conformational rigidity, a feature that can enhance binding affinity through reduced entropic penalty upon target engagement .

Physicochemical Properties Drug-likeness LogP Polar Surface Area

Kinase Inhibition Selectivity: Aza-2H-Indazole Derivatives Exhibit Selective SGK1/Tie2/SRC Inhibition with IC50 Values Reaching 500 nM

A focused library of 52 different aza-2H-indazole derivatives—constructed using 2H-indazole as the core template and functionalized at the N2 position—was profiled against a panel of 30 kinases [1]. The library demonstrated good initial selective inhibition against SGK1, Tie2, and SRC kinases, with the most potent representatives achieving IC50 values in the range of 500 nM [1]. Specific compounds within the series showed: compound 9p with 86% inhibition and an IC50 of 498 nM against its primary target; compound 9c with an IC50 of 733 nM against SGK1; and compound 8g with a promising IC50 of 795 nM against SGK1 . The initial profiling confirmed the in silico predicted selectivity bias for these three kinases, establishing that the 2H-indazole scaffold—when appropriately elaborated—can achieve selectivity profiles distinct from the more common 1H-indazole-based kinase inhibitors that dominate the FDA-approved kinase inhibitor landscape [1]. This selectivity profile is scaffold-dependent; 1H-indazole-based kinase inhibitors such as pazopanib and niraparib target entirely different kinase families (VEGFR, PARP), highlighting the divergent target space accessible through the 2H-indazole chemotype [2].

Kinase Inhibition SGK1 Tie2 SRC Selectivity Profiling

Myeloperoxidase (MPO) Inhibition: 2H-Indazole Scaffold Delivers Sub-Micromolar Potency in a Validated Inflammatory Target Assay

A library of 2H-indazoles and 1H-indazolones was synthesized via the two-step, one-pot Davis-Beirut reaction and evaluated as putative myeloperoxidase (MPO) inhibitors using taurine-chloramine and MPO-mediated H2O2 consumption assays [1]. Fourteen compounds from this library demonstrated potent MPO inhibition with IC50 values below 1 µM [1]. Within the 2H-indazole subset, structure-activity relationship (SAR) analysis identified constrained 2H-indazole analogues with IC50 values expressed in the nanomolar range in a taurine chlorination assay (154 mM NaCl, 30 µM H2O2, 2 nM MPO), with all measurements performed as a mean of ≥3 independent trials ± standard deviation [2]. Docking studies complemented the SAR analysis, and toxicophore and Lipinski analyses confirmed the drug-like properties of the active 2H-indazole compounds [1]. The study explicitly compared the 2H-indazole scaffold head-to-head with 1H-indazolones as a comparator chemotype within the same experimental framework, demonstrating that both sub-classes can yield potent MPO inhibitors but with distinct SAR trajectories dependent on the indazole tautomeric form and substitution pattern [1].

Myeloperoxidase Inflammation Enzyme Inhibition SAR

Synthetic Accessibility: One-Pot Reductive Cyclization Route to N-Substituted-2H-Indazol-2-amines with Broad Functional Group Tolerance

A versatile two-step, one-pot reaction for accessing N-substituted-2H-indazol-2-amine derivatives was elaborated by Schoene et al. (2017), employing sequential in-situ hydrazone formation followed by reductive cyclization to yield a diverse set of analogues in moderate to good yields from readily available starting materials [1]. The strategy tolerates a broad range of substitution patterns and functional groups, enabling rapid generation of 'drug-like' compound libraries based on the 2H-indazol-2-amine scaffold [1]. This synthetic route is noteworthy because 2H-indazoles have historically been underrepresented relative to 1H-indazoles due to synthetic accessibility challenges [2]. A complementary approach published in Nature Communications (2026) demonstrated that 2H-indazoles can be accessed from cheap 2-nitrobenzaldehyde and primary amines via a nitroreductase-triggered cascade, achieving up to 85% conversion and 68% isolated yield [3]. The availability of multiple robust synthetic routes lowers the barrier to entry for laboratories seeking to construct 2H-indazole-based libraries.

Synthetic Methodology Library Synthesis Reductive Cyclization Scalability

Optimal Use Cases for 2H-Indazol-2-amine Informed by Quantitative Differentiation Evidence


Focused Kinase Library Synthesis Targeting SGK1, Tie2, and SRC

For medicinal chemistry teams building kinase-focused compound libraries, 2H-Indazol-2-amine offers a structurally distinct template that directs inhibitory activity toward SGK1, Tie2, and SRC kinases—targets that are not effectively addressed by the more common 1H-indazole-based kinase inhibitor scaffolds [1]. The one-pot reductive cyclization methodology enables rapid diversification at the N2 position with broad functional group tolerance, facilitating the construction of 50+ compound libraries from readily available starting materials [2]. The conformational rigidity conferred by the zero rotatable bond count of the 2H-Indazol-2-amine core may provide entropic advantages in target binding, while its physicochemical profile (LogP 1.33, PSA 43.84 Ų) positions it favorably within oral drug-like space .

Myeloperoxidase Inhibitor Development for Inflammatory Disease

The validated sub-micromolar MPO inhibitory activity of 2H-indazole derivatives, demonstrated in direct comparative studies against 1H-indazolones using both taurine-chloramine and H2O2 consumption assays, supports the use of 2H-Indazol-2-amine as a core scaffold for anti-inflammatory drug discovery targeting the MPO/H2O2/HOCl/HOBr pathway [1]. The Davis-Beirut synthetic entry provides efficient access to diverse 2H-indazole analogues for SAR exploration, while the established toxicophore and Lipinski analyses confirm the drug-like properties of this chemotype [1].

Scaffold-Hopping from 1H-Indazole-Based Clinical Candidates

For programs seeking to escape crowded intellectual property space around 1H-indazole-based drugs such as pazopanib, niraparib, and other approved kinase inhibitors, 2H-Indazol-2-amine provides a scaffold-hopping opportunity into the underrepresented 2H-indazole chemical space [1]. The 2.3–4.1 kcal/mol energetic difference between the 2H and 1H tautomeric states ensures that the electronic configuration of the ring system is fundamentally altered, potentially yielding different hydrogen bonding patterns with target proteins and altered metabolic stability profiles [2]. The distinct basicity of the 2H-indazole ring nitrogen, combined with the ability to derivatize at the exocyclic N2-amino group, offers vectors for molecular recognition that are geometrically and electronically inaccessible from the 1H-indazole scaffold .

Physicochemical Property-Driven Lead Optimization

When optimizing lead series where small changes in lipophilicity and polar surface area critically affect ADME outcomes, the 2H-Indazol-2-amine scaffold offers a differentiated property baseline relative to 1H-Indazol-1-amine (ΔLogP = +0.03) and the parent indazole (ΔPSA ≈ +15.16 Ų) [1][2]. The identical hydrogen bond donor/acceptor profile between the two N-aminoindazole isomers allows property differentiation to be attributed specifically to the N-substitution position, enabling cleaner SAR interpretation when comparing matched molecular pairs across the 2H- and 1H-indazole series [1].

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